Cas no 2005836-53-1 (tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate)

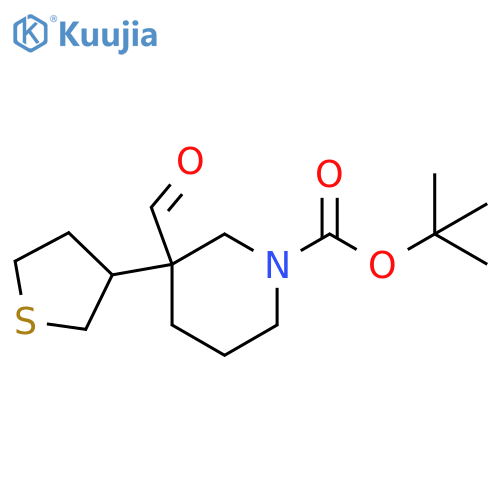

2005836-53-1 structure

商品名:tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate

tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate

- 2005836-53-1

- EN300-1622132

-

- インチ: 1S/C15H25NO3S/c1-14(2,3)19-13(18)16-7-4-6-15(10-16,11-17)12-5-8-20-9-12/h11-12H,4-10H2,1-3H3

- InChIKey: IQVLWBPUAHRSGI-UHFFFAOYSA-N

- ほほえんだ: S1CCC(C1)C1(C=O)CN(C(=O)OC(C)(C)C)CCC1

計算された属性

- せいみつぶんしりょう: 299.15551483g/mol

- どういたいしつりょう: 299.15551483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 380

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 71.9Ų

tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1622132-0.5g |

tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate |

2005836-53-1 | 0.5g |

$1495.0 | 2023-06-04 | ||

| Enamine | EN300-1622132-2.5g |

tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate |

2005836-53-1 | 2.5g |

$3051.0 | 2023-06-04 | ||

| Enamine | EN300-1622132-500mg |

tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate |

2005836-53-1 | 500mg |

$1289.0 | 2023-09-22 | ||

| Enamine | EN300-1622132-1000mg |

tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate |

2005836-53-1 | 1000mg |

$1343.0 | 2023-09-22 | ||

| Enamine | EN300-1622132-2500mg |

tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate |

2005836-53-1 | 2500mg |

$2631.0 | 2023-09-22 | ||

| Enamine | EN300-1622132-5.0g |

tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate |

2005836-53-1 | 5g |

$4517.0 | 2023-06-04 | ||

| Enamine | EN300-1622132-10.0g |

tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate |

2005836-53-1 | 10g |

$6697.0 | 2023-06-04 | ||

| Enamine | EN300-1622132-0.1g |

tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate |

2005836-53-1 | 0.1g |

$1371.0 | 2023-06-04 | ||

| Enamine | EN300-1622132-1.0g |

tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate |

2005836-53-1 | 1g |

$1557.0 | 2023-06-04 | ||

| Enamine | EN300-1622132-5000mg |

tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate |

2005836-53-1 | 5000mg |

$3894.0 | 2023-09-22 |

tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

2005836-53-1 (tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate) 関連製品

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 57707-64-9(2-azidoacetonitrile)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量